molecular formula C8H6ClFO B13891220 3-Chloro-6-fluoro-2-methylbenzaldehyde

3-Chloro-6-fluoro-2-methylbenzaldehyde

Cat. No.: B13891220
M. Wt: 172.58 g/mol
InChI Key: HTNIIAXVIJHDMR-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-chloro-6-fluoro-2-methyltoluene using chromyl chloride (CrO2Cl2) as the oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-fluoro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

3-chloro-6-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3

InChI Key

HTNIIAXVIJHDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)F)Cl

Origin of Product

United States

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